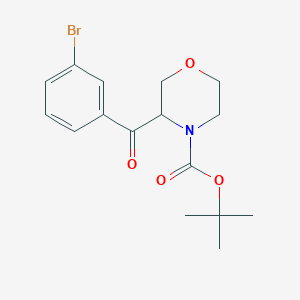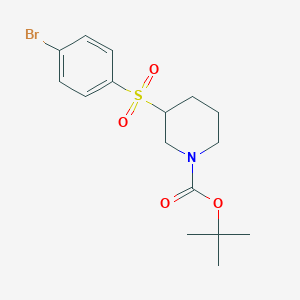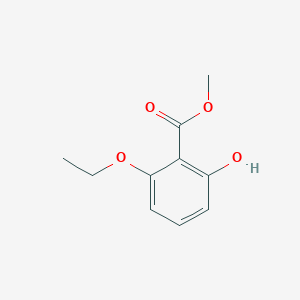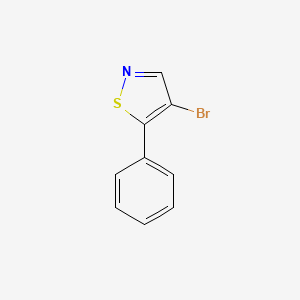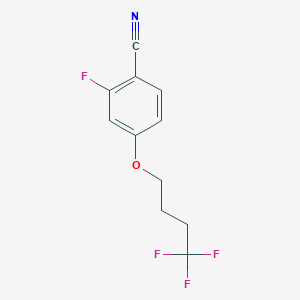
(4-((5-Methylthiazol-2-yl)carbamoyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((5-Methylthiazol-2-yl)carbamoyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a carbamoyl group linked to a 5-methylthiazolyl moiety. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-((5-Methylthiazol-2-yl)carbamoyl)phenyl)boronic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Carbamoylation: The 5-methylthiazole is then reacted with an appropriate isocyanate to introduce the carbamoyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the Hantzsch thiazole synthesis and automated systems for the subsequent carbamoylation and borylation steps. The reaction conditions are carefully controlled to maximize yield and purity while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
(4-((5-Methylthiazol-2-yl)carbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The carbamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Substitution: Carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
(4-((5-Methylthiazol-2-yl)carbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential use in the treatment of diseases due to its ability to inhibit specific enzymes.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (4-((5-Methylthiazol-2-yl)carbamoyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is particularly useful in the design of enzyme inhibitors for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the carbamoyl and thiazole groups, making it less versatile in certain applications.
(4-(Ethoxycarbonyl)phenyl)boronic Acid: Contains an ethoxycarbonyl group instead of the carbamoyl group, leading to different reactivity and applications.
(4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic Acid: Similar structure but with a dihydrothiazole ring, which may affect its chemical properties and applications.
Uniqueness
(4-((5-Methylthiazol-2-yl)carbamoyl)phenyl)boronic acid is unique due to the presence of the 5-methylthiazole moiety, which imparts specific electronic and steric properties that enhance its reactivity and selectivity in various chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and in the development of new materials and drugs.
Eigenschaften
Molekularformel |
C11H11BN2O3S |
|---|---|
Molekulargewicht |
262.10 g/mol |
IUPAC-Name |
[4-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H11BN2O3S/c1-7-6-13-11(18-7)14-10(15)8-2-4-9(5-3-8)12(16)17/h2-6,16-17H,1H3,(H,13,14,15) |
InChI-Schlüssel |
YUHMNKDYERWNFM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,9-Methano[1,3]thiazolo[5,4-i][3]benzazocine](/img/structure/B13985264.png)



![1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13985285.png)
